molecular formula C19H17NO3S B4299838 N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Katalognummer B4299838
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: KBAQZLBJMRVNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as ETC-1002, is a novel small molecule compound that has shown potential in treating cardiovascular diseases. ETC-1002 is a synthetic compound that was first discovered in 2003 by Esperion Therapeutics, Inc. The compound has a unique chemical structure that allows it to target multiple pathways involved in lipid metabolism and inflammation.

Wirkmechanismus

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide works by inhibiting the synthesis of fatty acids and cholesterol in the liver, which leads to a decrease in LDL-C levels. The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which leads to an increase in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have several biochemical and physiological effects, including:
- Reduction in LDL-C levels: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce LDL-C levels by up to 30% in clinical trials.
- Improvement in insulin sensitivity: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to improve insulin sensitivity in patients with metabolic syndrome.
- Reduction in inflammation: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce inflammation in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its ability to target multiple pathways involved in lipid metabolism and inflammation. This makes it a promising candidate for the treatment of cardiovascular diseases. However, one limitation of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its relatively short half-life, which may require frequent dosing.

Zukünftige Richtungen

There are several future directions for the research and development of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including:
- Combination therapy: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide may be used in combination with other lipid-lowering agents, such as statins, to achieve greater reductions in LDL-C levels.
- Long-term safety and efficacy: Further studies are needed to evaluate the long-term safety and efficacy of N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in treating cardiovascular diseases.
- Other indications: N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide may have potential in treating other diseases, such as non-alcoholic fatty liver disease and type 2 diabetes.

Wissenschaftliche Forschungsanwendungen

N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for cardiovascular diseases, including hypercholesterolemia, atherosclerosis, and metabolic syndrome. The compound has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels, improve insulin sensitivity, and reduce inflammation.

Eigenschaften

IUPAC Name

N-ethyl-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-3-20-19(23)14-10-9-13-15(18(14)24-4-2)17(22)12-8-6-5-7-11(12)16(13)21/h5-10H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAQZLBJMRVNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.